molecular formula C26H29FO2 B8302685 4-(4-(4-Ethoxyphenyl)-4-methylpentyl)-1-fluoro-2-phenoxybenzene CAS No. 89764-44-3

4-(4-(4-Ethoxyphenyl)-4-methylpentyl)-1-fluoro-2-phenoxybenzene

Cat. No.: B8302685
CAS No.: 89764-44-3
M. Wt: 392.5 g/mol
InChI Key: MJGMFKLLOFXJII-UHFFFAOYSA-N
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Description

4-(4-(4-Ethoxyphenyl)-4-methylpentyl)-1-fluoro-2-phenoxybenzene is a useful research compound. Its molecular formula is C26H29FO2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

89764-44-3

Molecular Formula

C26H29FO2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-(4-ethoxyphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C26H29FO2/c1-4-28-22-15-13-21(14-16-22)26(2,3)18-8-9-20-12-17-24(27)25(19-20)29-23-10-6-5-7-11-23/h5-7,10-17,19H,4,8-9,18H2,1-3H3

InChI Key

MJGMFKLLOFXJII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.0 g of 1-(3-phenoxy-4-fluorophenyl)-4-(4-ethoxyphenyl)-4-methyl-1-pentene, 0.2 g of 5% Pd-C and 40 ml of ethyl acetate was put in a 200 ml autoclave and pressed up to 10 kg/cm2G with hydrogen gas, and stirred at 80° C. for three hours. After cooling, the reaction mixture was filtered and the solvent was evaporated, and the residue was purified by column chromatography on silica gel to 1.7 g of 1-(3-phenoxy-4-fluorophenyl)-4-(4-ethoxyphenyl)-4-methylpentane.
Name
1-(3-phenoxy-4-fluorophenyl)-4-(4-ethoxyphenyl)-4-methyl-1-pentene
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.01 mol of a solution of butyllithium in hexane is added at -30° C. with stirring to 1.9 g (0.01 mol) of 3-[p-ethoxyphenyl]-3-methyl-1-butine in 10 ml of absolute tetrahydrofuran. After stirring for 3 hours, a solution of 2.2 g (0.01 mol) of 4-fluoro-3-phenoxy-benzaldehyde in 10 ml of tetrahydrofuran is added to the reaction mixture. The reaction mixture is warmed to room temperature and, after stirring at this temperature for 5 hours, water and dichloromethane (100 ml each) are added. The organic phase is separated off and concentrated in vacuo. 3.6 g of crude product are obtained, which contains 85% of 1-[4-fluoro-3-phenoxy-phenyl]-4-[p-ethoxyphenyl]-4-methyl-pent-1-in-1-ol (in addition to 7% of the corresponding ketone) according to GC-MS analysis. The crude product is catalytically hydrogenated under the conditions described in Example 8 δ). 3 g of 1-[4-fluoro-3-phenoxy-phenyl]-4-[p-ethoxyphenyl]-4-methyl-pentane (89% pure according to GC-MS analysis=2.7 g=69% of theory) are obtained. The compound is obtained pure by chromatography on silica gel (nD20 : 1.5580).
[Compound]
Name
solution
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reactant
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Reaction Step One
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Reaction Step One
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3-[p-ethoxyphenyl]-3-methyl-1-butine
Quantity
1.9 g
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reactant
Reaction Step Two
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10 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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100 mL
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Reaction Step Four
[Compound]
Name
1-[4-fluoro-3-phenoxy-phenyl]-4-[p-ethoxyphenyl]-4-methyl-pent-1-in-1-ol
Quantity
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Type
reactant
Reaction Step Five
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Reaction Step Six

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